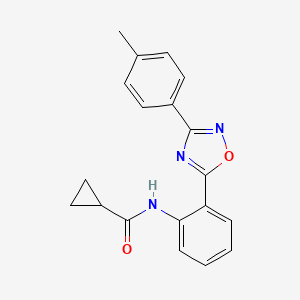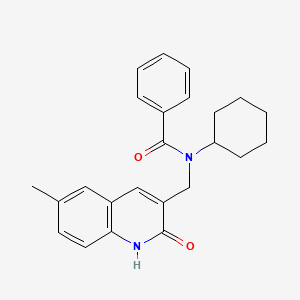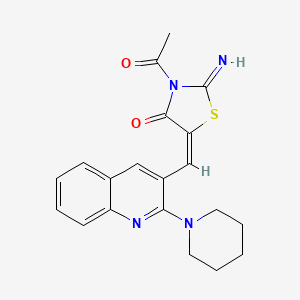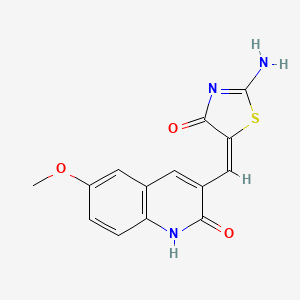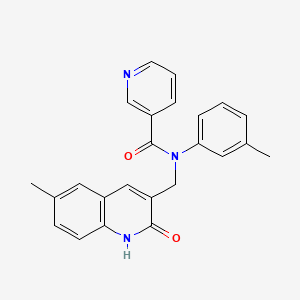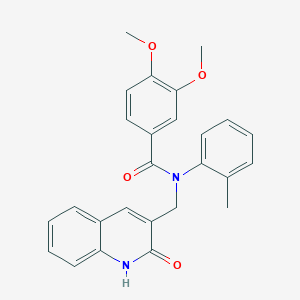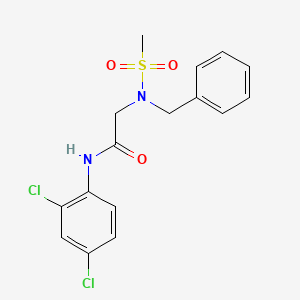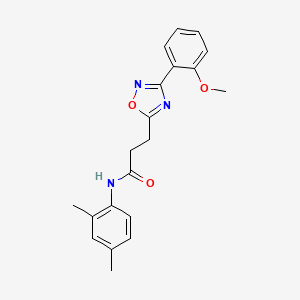
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In Finally, we will list as many future directions as possible for further research on this compound.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of several enzymes and pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune response. In addition, this compound has been found to modulate the activity of several other enzymes and pathways, including phospholipase A2 (PLA2), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It also inhibits the production of cytokines, which are involved in the regulation of immune response. In addition, this compound has been found to have antioxidant and neuroprotective effects, and it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have a wide range of biochemical and physiological effects, which makes it useful for studying a variety of diseases and conditions. Another advantage is that it has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential uses.
Future Directions
There are several future directions for further research on N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and pathways. In addition, it would be useful to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, further research is needed to optimize the synthesis method for this compound and to develop more efficient and scalable methods for its production.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps. The first step is the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by the reaction of 3-amino-5-methyl-1,2,4-oxadiazole with salicylaldehyde in the presence of acetic acid. The second step involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with N-cyclohexyl-2-chloroacetamide in the presence of potassium carbonate to yield this compound.
Scientific Research Applications
N-cyclohexyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. This compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-cyclohexyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-18-17(23-20-12)13-6-5-9-15(10-13)22-11-16(21)19-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGQWFYQXZRVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
